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Compound of Interest

Compound Name: (s)-1,2-Diphenylethanol
CAS No.: 5773-56-8
Cat. No.: B1607665

Get Quote

Technical Monograph: (S)-1,2-Diphenylethanol

Structural Dynamics, Asymmetric Synthesis, and Pharmaceutical Applications

Executive Summary

(S)-1,2-Diphenylethanol (CAS: 5773-56-8) represents a critical chiral building block in the
synthesis of neuroactive pharmaceutical ingredients and a benchmark substrate for asymmetric
catalysis.[1] Unlike its structural isomer 1,1-diphenylethanol, this molecule possesses a single
stereogenic center at the C1 position, flanked by a benzyl group and a phenyl ring.[1] This
specific architecture creates a "tweezer-like" steric environment, making it an invaluable
scaffold for chiral auxiliaries and solvating agents.[1]

This guide provides a rigorous technical analysis of the (S)-enantiomer, detailing its
physicochemical profile, validated synthetic protocols via Asymmetric Transfer Hydrogenation
(ATH), and its role as a precursor in the development of NMDA receptor antagonists.

Structural & Stereochemical Analysis[1][2][3][4]
Absolute Configuration
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The (S)-configuration of 1,2-diphenylethanol is defined by the Cahn-Ingold-Prelog (CIP) priority
rules at the benzylic carbon (C1).[1] The hydroxyl group (-OH) holds the highest priority,
followed by the phenyl group (-Ph), the benzyl group (-CHzPh), and finally the hydrogen atom.

o Stereodescriptor: (S)
o Optical Rotation: Dextrorotatory (+) in ethanol.[1]

o (c 1.0, EtOH).

Conformational Dynamics & Crystal Packing

In the solid state, (S)-1,2-diphenylethanol typically adopts a conformation where the two
aromatic rings minimize steric repulsion.[1]

 Intramolecular Interactions: The molecule exhibits a preference for a gauche conformation
between the hydroxyl group and the benzyl methylene protons, driven by weak OH--

interactions with the distal phenyl ring.[1]

 Intermolecular Hydrogen Bonding: Crystallographic analysis reveals that the molecules pack
into infinite helical chains or dimers driven by O-H---O hydrogen bonds.[1][2][3][4] This
network is critical for the compound's relatively high melting point compared to non-polar
analogues.[1]

Physicochemical Profile

The following data represents the standard profile for high-purity (>99% ee) material.
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Property Value | Description Note

Molecular Formula

Molecular Weight 198.26 g/mol
CAS Number 5773-56-8 (S)-enantiomer specific
Appearance White crystalline solid Needles from hexane/EtOAc
] ] Sharp transition indicates
Melting Point 66 — 68 °C )
purity
Boiling Point 160 - 162 °C @ 6 Torr

N Soluble: EtOH, MeOH, DCM, ) N )
Solubility Lipophilic character dominates
EtOAcInsoluble: Water

Chiral Purity >99% ee Determined via Chiral HPLC

Synthetic Routes & Mechanistic Insight

While enzymatic reduction (e.g., Lactobacillus paracasei) exists, the industrial and laboratory
gold standard for synthesizing (S)-1,2-diphenylethanol is Asymmetric Transfer Hydrogenation
(ATH) using Ruthenium-diamine complexes. This method offers superior scalability and atom
economy compared to stoichiometric hydride reductions.[1]

Mechanism: Ru-Catalyzed Transfer Hydrogenation

The reaction utilizes a chiral Ruthenium catalyst (typically Noyori-lkariya type) with a formic
acid/triethylamine azeotrope as the hydrogen source.[1] The mechanism involves a metal-
ligand bifunctional concerted pathway, where the hydride is transferred from the Ru center to
the carbonyl carbon, while the proton is transferred from the amine ligand to the carbonyl
oxygen.[1]

Visualization: Synthesis Workflow

The following diagram illustrates the logical workflow for the ATH of Deoxybenzoin to (S)-1,2-
Diphenylethanol.
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Click to download full resolution via product page

Figure 1: Workflow for the Asymmetric Transfer Hydrogenation (ATH) of Deoxybenzoin. The
use of (S,S)-TsDPEN ligand is critical to achieve the (S)-product configuration.

Experimental Protocol (Self-Validating)

Objective: Synthesis of (S)-1,2-Diphenylethanol (10 mmol scale).

Reagents:

Deoxybenzoin (1.96 g, 10 mmol)

RuCl(p-cymene)[(S,S)-TsDPEN] (32 mg, 0.05 mmol, 0.5 mol%)

Formic acid/Triethylamine complex (5:2 molar ratio, 5 mL)

Dichloromethane (DCM) (degassed)
Procedure:

 Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon for 10
minutes.

e Substrate Loading: Charge the flask with Deoxybenzoin (1.96 g) and the Ru-catalyst (32
mgQ).

e Solvation: Add degassed DCM (10 mL) via syringe. Stir until solids dissolve.
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e Reaction Initiation: Add the Formic acid/TEA complex (5 mL) dropwise.

o Checkpoint: Evolution of CO2z gas indicates reaction initiation.[1] Ensure the system is
vented through a bubbler.[1]

¢ Incubation: Stir at 28°C for 14 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The ketone
spot (

) should disappear; the alcohol spot (
) should appear.

e Quench & Extraction: Add water (20 mL). Extract the aqueous layer with DCM (3 x 15 mL).
[1]

o Neutralization: Wash combined organics with saturated NaHCOs (to remove residual formic
acid) and brine. Dry over Na2S0Oa.[1]

 Purification: Concentrate in vacuo. Recrystallize the crude solid from hot Hexane/EtOAc
(9:1).[1]

» Validation: Measure melting point (Target: 66-68°C) and Optical Rotation (Target: positive).

Pharmaceutical & Research Utility[1]
Drug Development Precursor

(S)-1,2-Diphenylethanol serves as a homologous scaffold for Remacemide and MK-801
analogues.[1] The 1,2-diphenylethyl moiety is a pharmacophore often associated with NMDA
receptor antagonism.[1]

e Mechanism: The lipophilic nature of the diphenyl motif allows for penetration of the blood-
brain barrier (BBB), while the chiral center directs binding affinity within the receptor channel.

Chiral Solvating Agent (CSA)

Due to the magnetic anisotropy of the two phenyl rings, (S)-1,2-diphenylethanol is used as a
Chiral Solvating Agent in NMR spectroscopy.
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e Application: When mixed with racemic amines or sulfoxides, it forms diastereomeric
complexes in solution.[1] The phenyl rings induce differential shielding effects, causing
splitting of NMR signals for the enantiomers of the analyte, allowing for rapid ee
determination without chiral HPLC.

Analytical Characterization

To ensure scientific integrity, the synthesized product must be validated against the following
spectral standards.

Proton NMR ( NMR)
e Solvent:

, 400 MHz

o Key Signals:

o

7.20 — 7.40 (m, 10H, Aromatic protons).[1]

o

4.85 (dd, 1H, CH-OH).[1] Diagnostic methine signal.

o

2.95 — 3.05 (M, 2H, -CH2-Ph).[1]

o

2.05 (br s, 1H, -OH).[1]

Chiral HPLC[1]

e Column: Daicel Chiralcel OD-H or AD-H.

» Mobile Phase: Hexane : Isopropanol (90:10).[1]
e Flow Rate: 1.0 mL/min.[1]

e Detection: UV @ 254 nm.[1]

e Retention Times:

o (S)-Enantiomer: Typically elutes second (depending on specific column conditions, verify
with racemate).[1]
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o (R)-Enantiomer: Elutes first.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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